

Application Notes and Protocols for Ethyl 5-Methyloxazole-4-carboxylate Derivatives

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Compound of Interest

Compound Name: Ethyl 5-Methyloxazole-4-carboxylate

Cat. No.: B104019

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of **Ethyl 5-Methyloxazole-4-carboxylate** derivatives. This document includes a summary of their reported pharmacological effects, detailed experimental protocols for assessing these activities, and visualizations of key experimental workflows and biological pathways.

Biological Activities of Ethyl 5-Methyloxazole-4-carboxylate Derivatives

Derivatives of **Ethyl 5-Methyloxazole-4-carboxylate** have demonstrated a broad spectrum of biological activities, positioning them as promising scaffolds for drug discovery and development. The primary activities reported include antifungal, herbicidal, anticancer, and antimicrobial effects. While the parent compound, **Ethyl 5-Methyloxazole-4-carboxylate**, serves as a key synthetic intermediate, its derivatives have been more extensively studied for their therapeutic potential.

Data Presentation

The following tables summarize the quantitative data for various biological activities of **Ethyl 5-Methyloxazole-4-carboxylate** derivatives.

Table 1: Fungicidal and Herbicidal Activity of Ethyl 2-(5-methyl-3-arylisoazole-4-carboxamido)-4-alkylthiazole-5-carboxylate Derivatives[1][2]

Compound Type	Activity	Test Organism/Plant	Concentration/Dosage	Inhibition (%)
I-1 to I-5	Fungicidal	Fusarium graminearum	100 mg/L	32-58
I-1 to I-5	Fungicidal	Thanatephorus cucumeris	100 mg/L	32-58
I-1 to I-5	Fungicidal	Botrytis cinerea	100 mg/L	32-58
I-1 to I-5	Fungicidal	Fusarium oxysporum	100 mg/L	32-58
I-4	Herbicidal	Various tested plants	150 g ai/ha	20-50

Table 2: Anticancer Activity of Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate Derivatives

Compound	Cell Line	Activity	IC ₅₀ (μM)
5e (ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate)	HeLa (Cervical Cancer)	Antiproliferative	0.737 ± 0.05
5e (ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate)	HT-29 (Colon Cancer)	Antiproliferative	1.194 ± 0.02

Table 3: Antimicrobial Activity of Thiazole Derivatives

Compound Class	Activity	Test Organism	MIC (µg/mL)
Thiazole Derivatives	Antibacterial & Antifungal	Various bacteria and fungi	12.5 (compared to standard at 6.25)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the tables above.

Protocol 1: In Vitro Antifungal Activity Assay (Agar Well Diffusion Method)[3][4]

This protocol is used to determine the susceptibility of fungal strains to the synthesized compounds.

Materials:

- Synthesized isoxazole derivatives
- Fungal strains (e.g., *Candida albicans*, *Aspergillus niger*)
- Antibiotic Assay Medium
- Sterile distilled water
- Dimethylformamide (DMF) for dissolving compounds
- Standard antifungal agent (e.g., Ketoconazole)
- Sterile Petri dishes, micropipette, and tips
- Incubator

Procedure:

- Media Preparation: Prepare the Antibiotic Assay Medium according to the manufacturer's instructions and sterilize.

- Inoculation: Aseptically inoculate the molten agar with a standardized suspension of the test fungus (0.5 mL of a 24-hour old culture).
- Pouring Plates: Pour the inoculated medium into sterile Petri dishes and allow it to solidify.
- Well Preparation: Bore wells of a standard diameter into the solidified agar.
- Sample Loading: Prepare a stock solution of the test compounds in DMF (e.g., 40 µg/mL). Add a defined volume (e.g., 100 µL) of the test compound solution into the wells. Use DMF as a negative control and a standard antifungal agent as a positive control.
- Incubation: Allow the plates to stand for 30 minutes to allow for diffusion of the compounds, then incubate at 37°C for 24 hours.
- Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antifungal activity.

Protocol 2: Herbicidal Activity Screening (Petri Dish Assay)[5][6]

This protocol outlines a primary screening method to evaluate the pre-emergent herbicidal activity of synthesized compounds.

Materials:

- Synthesized derivatives
- Acetone
- Tween-20
- Petri dishes
- Filter paper
- Seeds of weed species (e.g., *Echinochloa crus-galli*, *Amaranthus retroflexus*)
- Growth chamber

Procedure:

- **Stock Solution Preparation:** Prepare stock solutions of the test compounds in acetone (e.g., 10 mg/mL).
- **Test Solution Preparation:** Dilute the stock solutions with distilled water containing 0.1% (v/v) Tween-20 to achieve the desired final concentrations. A control solution should be prepared with acetone and Tween-20 in water.
- **Assay Setup:** Place a sheet of filter paper in each Petri dish and apply a standard volume (e.g., 5 mL) of the test or control solution.
- **Seed Plating:** Place a set number of seeds (e.g., 20) of the selected weed species on the moistened filter paper.
- **Incubation:** Seal the Petri dishes and incubate in a growth chamber at 25 ± 1 °C with a 12-hour light/dark cycle.
- **Data Analysis:** After 7-10 days, measure the germination rate, and the root and shoot length of the seedlings. Calculate the percentage of inhibition compared to the control.

Protocol 3: NCI-60 Human Tumor Cell Line Screen[7][8][9][10][11]

This protocol is a standardized method for in vitro anticancer drug screening.

Materials:

- NCI-60 cell line panel
- RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
- 96-well microtiter plates
- Synthesized compounds dissolved in DMSO
- Trichloroacetic acid (TCA)

- Sulforhodamine B (SRB) solution
- Tris buffer

Procedure:

- Cell Plating: Inoculate cells into 96-well plates at appropriate densities and incubate for 24 hours.
- Compound Addition: Add the test compounds at five 10-fold dilutions (e.g., 10^{-4} to 10^{-8} M) and incubate for 48 hours. A "time zero" plate is fixed with TCA at the time of drug addition.
- Cell Fixation: After 48 hours, fix the cells by adding cold TCA and incubating for 60 minutes at 4°C.
- Staining: Wash the plates with water and stain with SRB solution for 10 minutes at room temperature.
- Absorbance Measurement: Wash away unbound dye and solubilize the bound stain with Tris buffer. Read the absorbance at 515 nm.
- Data Analysis: Calculate the percentage growth and derive dose-response curves to determine parameters like GI_{50} (50% growth inhibition), TGI (total growth inhibition), and LC_{50} (50% lethal concentration).

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[12][13][14][15][16]

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

- Synthesized derivatives
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)

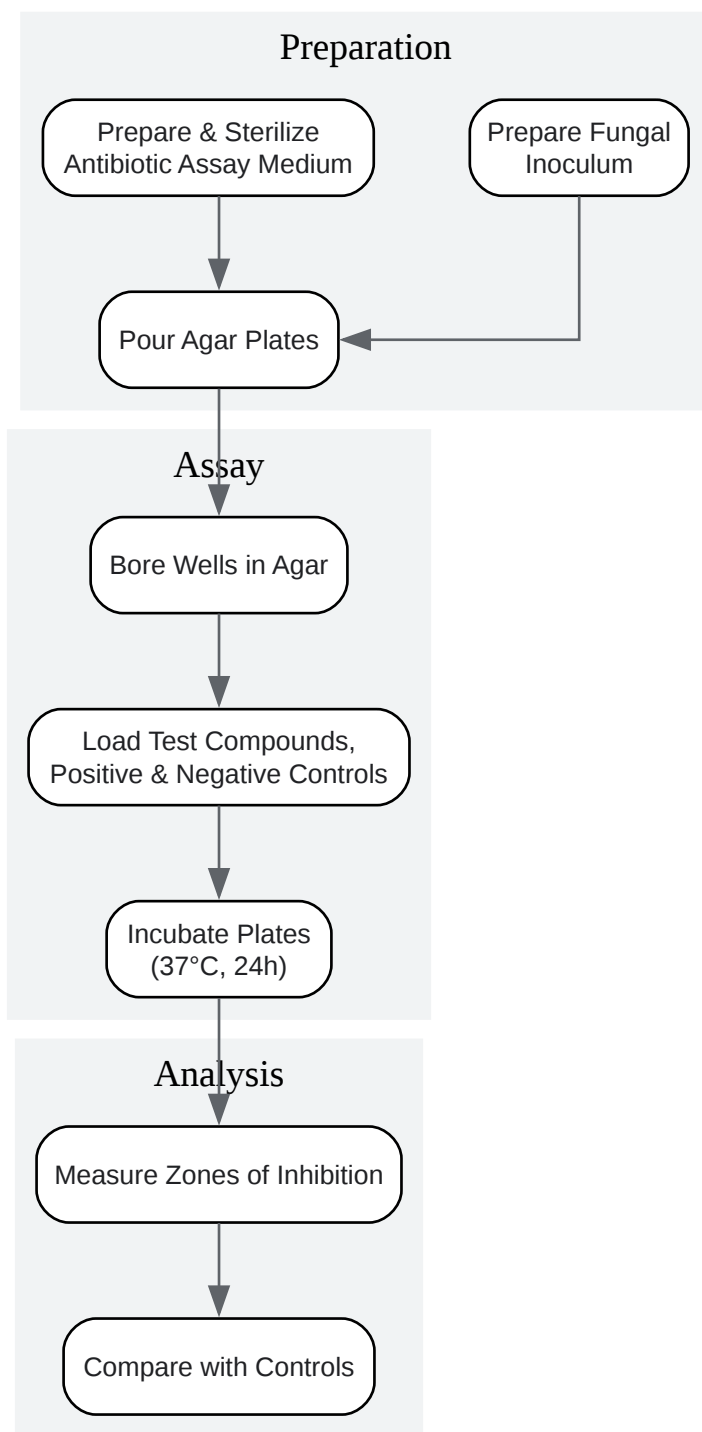
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Standardized bacterial inoculum (0.5 McFarland standard)
- Spectrophotometer

Procedure:

- **Compound Dilution:** Perform serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.
- **Inoculation:** Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5×10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
- **Incubation:** Incubate the plates at 35-37°C for 16-20 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined visually or by measuring the optical density at 600 nm.

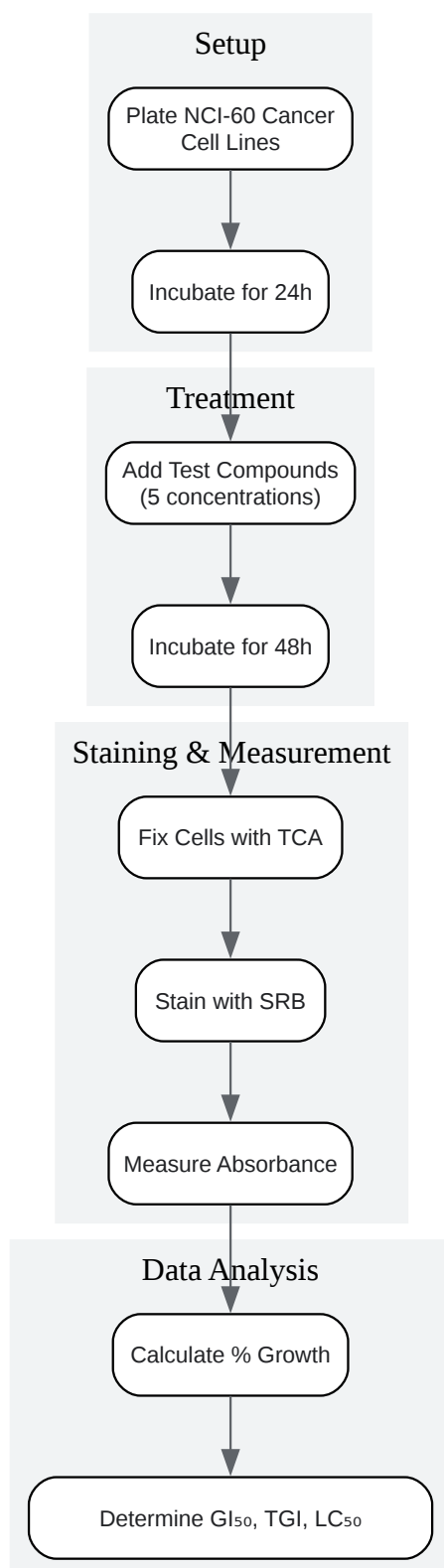
Visualizations

Experimental Workflows



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Workflow for Antifungal Activity Assay.

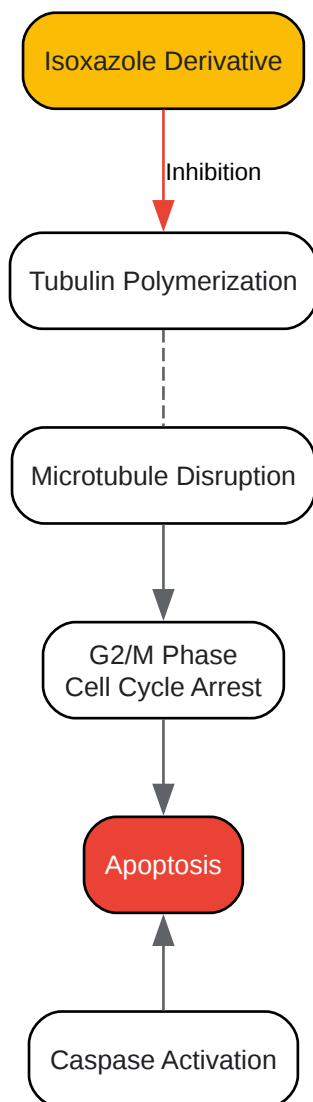


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Workflow for NCI-60 Anticancer Screening.

Signaling Pathway

Isoxazole derivatives have been shown to induce apoptosis in cancer cells, a process that can be initiated through various signaling cascades. A common mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent activation of apoptotic pathways.[3][4][5][6][7]



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Apoptosis induction by tubulin polymerization inhibition.

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